1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid
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Overview
Description
1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound features a cyclopentylmethyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 5-position of the indole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole nitrogen with a cyclopentylmethyl halide (e.g., cyclopentylmethyl chloride) in the presence of a base such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced at the 5-position of the indole ring through a directed ortho-metalation reaction followed by carboxylation with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, halo, or sulfonyl derivatives of the indole ring.
Scientific Research Applications
1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-5-carboxylic acid: Lacks the cyclopentylmethyl group, which may affect its biological activity and chemical reactivity.
1-(Cyclohexylmethyl)-1H-indole-5-carboxylic acid: Contains a cyclohexylmethyl group instead of a cyclopentylmethyl group, which may influence its steric and electronic properties.
1-(Cyclopentylmethyl)-1H-indole-3-carboxylic acid: Has the carboxylic acid group at the 3-position instead of the 5-position, which can alter its reactivity and interactions with biological targets.
The unique combination of the cyclopentylmethyl group and the carboxylic acid group at the 5-position of the indole ring distinguishes this compound from other similar compounds, potentially leading to distinct chemical and biological properties.
Properties
IUPAC Name |
1-(cyclopentylmethyl)indole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(18)13-5-6-14-12(9-13)7-8-16(14)10-11-3-1-2-4-11/h5-9,11H,1-4,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTWEVIDZFCEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=CC3=C2C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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